Boc-NH-C3-O-Ph(NO2)-methylester-O-pyrrolidine-2,5-dione

PROTAC BRD4 Degradation Linker Optimization

Boc-NH-C3-O-Ph(NO2)-methylester-O-pyrrolidine-2,5-dione is a heterobifunctional, photocleavable linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It is the key linker component in PROTAC BRD4 Degrader-26 (also known as PROTAC-2), a molecule designed for the light-controlled degradation of the BRD4 protein.

Molecular Formula C20H25N3O10
Molecular Weight 467.4 g/mol
Cat. No. B15542980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-NH-C3-O-Ph(NO2)-methylester-O-pyrrolidine-2,5-dione
Molecular FormulaC20H25N3O10
Molecular Weight467.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H25N3O10/c1-20(2,3)32-18(26)21-9-4-10-30-14-5-6-15(23(28)29)13(11-14)12-31-19(27)33-22-16(24)7-8-17(22)25/h5-6,11H,4,7-10,12H2,1-3H3,(H,21,26)
InChIKeyOHYNJKNWEVMAOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Boc-NH-C3-O-Ph(NO2)-methylester-O-pyrrolidine-2,5-dione: Technical Specifications and Core Attributes


Boc-NH-C3-O-Ph(NO2)-methylester-O-pyrrolidine-2,5-dione is a heterobifunctional, photocleavable linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . It is the key linker component in PROTAC BRD4 Degrader-26 (also known as PROTAC-2), a molecule designed for the light-controlled degradation of the BRD4 protein [1]. The compound features a Boc-protected amine for sequential deprotection, a p-nitrophenyl carbonate ester as an amine-reactive group, and a pyrrolidine-2,5-dione (maleimide) group for thiol conjugation, enabling the connection of an E3 ligase ligand to a target protein ligand . Its molecular formula is C20H25N3O10 with a molecular weight of 467.43 g/mol .

Why Generic Substitution of Boc-NH-C3-O-Ph(NO2)-methylester-O-pyrrolidine-2,5-dione Fails: The Critical Role of Linker Architecture


In the design of PROTACs, the linker is not a passive spacer; its length and chemical composition are critical determinants of ternary complex formation and subsequent degradation efficiency [1]. Generic substitution of Boc-NH-C3-O-Ph(NO2)-methylester-O-pyrrolidine-2,5-dione with other linkers—even those with similar functional groups but different lengths—results in a quantifiable loss of degradation potency. A head-to-head study demonstrated that PROTACs synthesized with linkers of varying lengths exhibited significantly different activities, with the molecule containing this specific linker achieving the most potent degradation of BRD4 [1]. This underscores that the specific architecture of this compound is not interchangeable and is essential for achieving optimal target engagement and degradation efficiency, directly impacting the success of a PROTAC development project [1].

Boc-NH-C3-O-Ph(NO2)-methylester-O-pyrrolidine-2,5-dione: Evidence-Based Differentiation and Comparative Performance Data


Linker Length-Dependent Degradation Efficiency in PROTAC BRD4 Degrader-26

PROTAC-2, which utilizes Boc-NH-C3-O-Ph(NO2)-methylester-O-pyrrolidine-2,5-dione as its linker, achieves 80% degradation of the BRD4 protein at a concentration of 1 μM [1]. This molecule demonstrated the most potent degradation activity against BRD4 when compared to a series of synthesized PROTACs with varying linker lengths in the same study [2]. This direct, intra-study comparison confirms that the specific linker architecture of this compound is optimized for maximal degradation efficiency relative to close structural analogs.

PROTAC BRD4 Degradation Linker Optimization

Validated Photocleavable Functionality for Turn-Off PROTACs

The linker's o-nitrobenzyl carbonate moiety confers a validated photocleavable property. Upon exposure to UV light, the linker in PROTAC-2 undergoes cleavage, leading to a reduction in its BRD4 degradation activity [1]. This 'turn-off' (ON-OFF) functionality is a key differentiator from non-photocleavable linkers (e.g., simple alkyl or PEG linkers), which lack this spatiotemporal control. The UV-induced cleavage was experimentally confirmed in the study [1].

Photocleavable Linker PROTAC Temporal Control

Purity and Physicochemical Consistency for Reproducible Research

The compound is supplied with a high purity of ≥98% . This level of purity is a critical quality attribute for ensuring reproducible conjugation efficiency and minimizing side reactions during PROTAC synthesis. While this is a standard specification for high-quality research reagents, it is a verifiable and essential parameter for procurement decisions, distinguishing reliable sources from those with lower or unspecified purity.

PROTAC Linker Chemical Purity Reproducibility

Optimal Application Scenarios for Boc-NH-C3-O-Ph(NO2)-methylester-O-pyrrolidine-2,5-dione


Development of Photo-Regulated 'Turn-Off' PROTACs for Temporal Control of Protein Degradation

This linker is the component of choice for researchers developing photo-regulated 'turn-off' PROTACs, as validated by its use in PROTAC BRD4 Degrader-26 [1]. Its photocleavable o-nitrobenzyl group enables UV light to inactivate the PROTAC, allowing for precise spatiotemporal control of target protein degradation. This is critical for studying dynamic biological processes where the timing of protein depletion is essential, such as in cell signaling or developmental biology [1].

Synthesis of BRD4-Targeting PROTACs with Optimized Linker Length for Maximum Degradation Efficiency

For projects focused on degrading the BRD4 protein, this specific linker provides a validated, optimal length for achieving high degradation efficiency. The study by Xu et al. (2024) demonstrated that PROTAC-2, which incorporates this linker, was the most potent BRD4 degrader among a series of analogs with varying linker lengths [1]. Procuring this linker provides a defined, evidence-based starting point for BRD4 PROTAC development, reducing the need for extensive linker optimization campaigns [1].

Construction of PROTACs Requiring Sequential Bioconjugation via Boc-Protected Amine

The Boc-protected amine on this linker enables a sequential conjugation strategy. The maleimide group can first be reacted with a thiol-containing ligand (e.g., an E3 ligase ligand), followed by acidic deprotection of the Boc group to reveal a free amine. This amine can then be coupled to a carboxylic acid-containing target protein ligand or a drug payload. This stepwise approach is essential for constructing complex PROTACs with precise control over the conjugation sequence, minimizing the formation of undesired byproducts .

High-Purity Linker Sourcing for Reproducible PROTAC Synthesis in Drug Discovery

In drug discovery settings where reproducibility is paramount, the ≥98% purity specification of this linker (as verified by vendors ) is a key selection criterion. Using a high-purity starting material minimizes variability in PROTAC synthesis and biological assays, ensuring that observed biological effects are due to the PROTAC molecule and not impurities. This is a practical procurement consideration for ensuring the reliability of experimental data in both academic and industrial research environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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